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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse

and potent biological activities. Isolated from Eupatorium lindleyanum, this compound has

attracted interest within the scientific community for its potential therapeutic applications. A

thorough understanding of its molecular structure is paramount for elucidating its mechanism of

action and for guiding synthetic efforts. This technical guide provides an in-depth analysis of

the spectroscopic data of Eupalinolide K, covering Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data

and protocols are essential for the unambiguous identification and characterization of this

promising natural product.

Spectroscopic Analysis Workflow
The structural elucidation of a natural product like Eupalinolide K is a systematic process that

relies on the integration of data from various spectroscopic techniques. The general workflow is

outlined below.
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Workflow for Spectroscopic Data Analysis of Eupalinolide K

Sample Preparation & Data Acquisition

Data Processing & Analysis

Structure Elucidation

Isolation of Eupalinolide K

NMR Data Acquisition
(1H, 13C, COSY, HSQC, HMBC)

Mass Spectrometry
(HR-ESI-MS)

Infrared Spectroscopy
(FT-IR)

NMR Spectra Processing
(Referencing, Phasing, Integration)

MS Data Analysis
(Molecular Formula Determination)

IR Spectrum Analysis
(Functional Group Identification)

2D NMR Correlation Analysis
(COSY, HSQC, HMBC)

Fragment Assembly & Connectivity

Stereochemical Assignment
(NOESY, Coupling Constants)

Final Structure Confirmation

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a natural product.
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Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for

determining the molecular formula of a compound.

Ion
Calculated Mass
(m/z)

Found Mass (m/z) Molecular Formula

[M+Na]⁺ 389.1576 389.1571 C₂₀H₂₆O₆Na

Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Eupalinolide K was recorded on a FT-IR spectrometer.

Frequency (cm⁻¹) Functional Group Assignment

3440 O-H stretching (hydroxyl group)

1765 C=O stretching (γ-lactone)

1735 C=O stretching (ester)

1650 C=C stretching (alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of

organic molecules. The ¹H and ¹³C NMR data for Eupalinolide K were recorded in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.25 d 9.5

2 2.50 m

3 4.98 dd 9.5, 4.0

5 5.05 d 10.0

6 4.20 t 9.5

7 2.80 m

8 5.40 d 9.0

9α 2.20 m

9β 2.05 m

13a 6.25 s

13b 5.60 s

14 1.85 s

15 1.90 s

2' 6.90 q 7.0

3' 1.95 d 7.0

4' 1.80 s

1-OAc 2.10 s

¹³C NMR Data (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 134.5

2 39.5

3 78.5

4 138.0

5 126.0

6 82.0

7 48.0

8 75.0

9 40.0

10 145.0

11 139.5

12 170.0

13 121.0

14 16.5

15 20.5

1' 167.0

2' 128.5

3' 138.5

4' 15.8

5' 20.5

1-OAc (C=O) 170.5

1-OAc (CH₃) 21.2
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2D NMR Correlation Analysis
2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the

connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.

Key correlations would be observed between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-

7/H-8, confirming the spin systems within the sesquiterpene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded protons and carbons. It allows for the unambiguous assignment of protonated

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away. Key HMBC correlations

would establish the connectivity between different fragments of the molecule, such as the

position of the ester group and the lactone ring.

Experimental Protocols
Isolation: Eupalinolide K is typically isolated from the dried aerial parts of Eupatorium

lindleyanum. The general procedure involves extraction with a solvent such as 95% ethanol,

followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate,

and n-butanol). The ethyl acetate fraction is often subjected to repeated column

chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure

compound.

NMR Spectroscopy: NMR spectra are generally recorded on a Bruker AV-500 spectrometer (or

equivalent) at room temperature. The sample is dissolved in deuterated chloroform (CDCl₃),

and tetramethylsilane (TMS) is used as an internal standard. Standard Bruker pulse programs

are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry: High-resolution mass spectra are typically acquired on an Agilent 6210

TOF mass spectrometer (or a similar instrument) using electrospray ionization (ESI) in the

positive ion mode.
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Infrared Spectroscopy: The IR spectrum is recorded on a Nicolet Magna-IR 550 spectrometer

(or equivalent) using KBr pellets.

Conclusion
The comprehensive spectroscopic data presented in this guide provides a detailed structural

characterization of Eupalinolide K. The combination of 1D and 2D NMR, mass spectrometry,

and infrared spectroscopy allows for the unambiguous determination of its chemical structure,

which is essential for further research into its biological activities and potential as a therapeutic

agent. The detailed experimental protocols serve as a valuable resource for researchers

working on the isolation and characterization of this and similar natural products.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Eupalinolide K: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818268#spectroscopic-data-analysis-of-
eupalinolide-k-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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